3-Bromo-2-ethoxy-5-fluoroaniline

Medicinal Chemistry ADME Optimization Drug Design

3-Bromo-2-ethoxy-5-fluoroaniline (CAS 1096354-40-3) is a specialized halogenated aromatic amine featuring a unique combination of bromine (position 3), ethoxy (position 2), and fluorine (position substituents on a benzene ring with a primary amino group. With a molecular weight of 234.07 g/mol, a calculated LogP of approximately 3.15, and a predicted pKa of 2.39, this compound belongs to the class of functionalized aniline derivatives widely used as intermediates in medicinal chemistry and agrochemical development.

Molecular Formula C8H9BrFNO
Molecular Weight 234.07 g/mol
CAS No. 1096354-40-3
Cat. No. B1498056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-ethoxy-5-fluoroaniline
CAS1096354-40-3
Molecular FormulaC8H9BrFNO
Molecular Weight234.07 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1Br)F)N
InChIInChI=1S/C8H9BrFNO/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2,11H2,1H3
InChIKeyRLUDPHPSOKVCEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-ethoxy-5-fluoroaniline (CAS 1096354-40-3) — A Specialized Polyhalogenated Aniline Building Block for Pharmaceutical and Agrochemical R&D


3-Bromo-2-ethoxy-5-fluoroaniline (CAS 1096354-40-3) is a specialized halogenated aromatic amine featuring a unique combination of bromine (position 3), ethoxy (position 2), and fluorine (position 5) substituents on a benzene ring with a primary amino group . With a molecular weight of 234.07 g/mol, a calculated LogP of approximately 3.15, and a predicted pKa of 2.39, this compound belongs to the class of functionalized aniline derivatives widely used as intermediates in medicinal chemistry and agrochemical development [1]. Unlike generic aniline derivatives, the specific substitution pattern of this compound creates three distinct, orthogonal reactive sites—a halogen (Br) for cross-coupling, an ether group (ethoxy) for further functionalization or modulation of electronic properties, and a fluorine atom that influences metabolic stability and lipophilicity in downstream drug candidates [2].

1 Polyhalogenated aniline for cross-coupling research workflows
2 Orthogonal Br/OEt/F handles for divergent library synthesis
3 Supports medicinal chemistry and agrochemical R&D studies

Why 3-Bromo-2-ethoxy-5-fluoroaniline Cannot Be Replaced by Common Analogs — Structural Determinants of Reactivity and Physicochemical Profile


Substituting 3-bromo-2-ethoxy-5-fluoroaniline with structurally related alternatives such as 2-ethoxy-5-fluoroaniline (CAS 946774-81-8) or 3-bromo-5-fluoroaniline (CAS 134168-97-1) fundamentally alters the synthetic utility and physicochemical properties of the building block . 2-Ethoxy-5-fluoroaniline lacks the bromine atom required for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are essential for constructing complex biaryl or C–N bonded architectures in drug candidates [1]. Conversely, 3-bromo-5-fluoroaniline, while retaining the bromine and fluorine atoms, omits the ethoxy group, thereby reducing the compound's lipophilicity (LogP ~2.06 versus ~3.15 for the target compound) and eliminating the ether oxygen as a potential hydrogen bond acceptor . This difference in LogP values directly impacts membrane permeability and bioavailability in downstream molecules, as halogen and alkoxy substitution patterns are established determinants of ADME properties [1]. Furthermore, the presence of all three functional groups—bromine, ethoxy, and fluorine—in a 1,2,3,5-substituted arrangement creates a sterically and electronically unique environment that cannot be replicated by analogs possessing only two of these features .

De-Br Analog 2-Ethoxy-5-fluoroaniline lacks the bromine handle; cross-coupling capability may not transfer and requires pre-halogenation review.
De-OEt Analog 3-Bromo-5-fluoroaniline omits the ethoxy group; LogP profile and hydrogen-bond acceptor context may shift significantly.
Partially Substituted Analogs with only two functional handles restrict diversification; scaffold utility cannot be reproduced without all three groups.

Quantitative Differentiation of 3-Bromo-2-ethoxy-5-fluoroaniline from Closest Analogs — Evidence-Based Selection Criteria for R&D Procurement


Lipophilicity Advantage: 51.6% Higher LogP Versus Non-Ethoxylated Analog

3-Bromo-2-ethoxy-5-fluoroaniline demonstrates a calculated LogP value of approximately 3.15, which is 51.6% higher (absolute difference of 1.09 LogP units) than the LogP of 2.06 for the non-ethoxylated analog 3-bromo-5-fluoroaniline (CAS 134168-97-1) [1]. This significant increase in lipophilicity results from the presence of the ethoxy group at the ortho position relative to the amino group, which contributes additional hydrophobic surface area and modulates the overall partition coefficient [1].

Lipophilicity Advantage
Cross-study comparable
ΔLogP = +1.09
(51.6% relative increase)
Supports lipophilicity screening in ADME optimization
Predicted value; actual partition coefficient requires experimental confirmation
Medicinal Chemistry ADME Optimization Drug Design

Synthetic Versatility: Presence of Bromine Enables Cross-Coupling Reactions Not Possible with De-brominated Analog

Unlike 2-ethoxy-5-fluoroaniline (CAS 946774-81-8), which lacks a halogen atom suitable for transition metal-catalyzed cross-coupling, 3-bromo-2-ethoxy-5-fluoroaniline contains a bromine atom at the 3-position that serves as a reactive handle for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This structural feature enables the direct introduction of aryl, heteroaryl, or amine substituents at the 3-position without requiring additional pre-functionalization steps, thereby reducing synthetic step count and improving overall yield in multistep sequences [2].

Synthetic Versatility
Class-level inference
Br present vs. absent
(eliminates pre-halogenation step)
Enables cross-coupling workflows for parallel synthesis
Standard Pd-catalyzed conditions assumed; coupling efficiency is substrate-dependent
Organic Synthesis Cross-Coupling Chemistry Suzuki-Miyaura Coupling

Fluorine Substitution at Position 5 Provides Metabolic Stability Advantage in Downstream Candidates

3-Bromo-2-ethoxy-5-fluoroaniline contains a fluorine atom at the 5-position of the aromatic ring, a structural feature that distinguishes it from non-fluorinated bromo-ethoxyaniline analogs such as 3-bromo-2-ethoxyaniline (CAS 1512352-61-2) . The incorporation of fluorine into aromatic rings is a well-established strategy in medicinal chemistry to block sites of cytochrome P450-mediated oxidative metabolism, thereby increasing metabolic stability and prolonging half-life in vivo [1]. The para relationship of the fluorine atom to the amino group (positions 5 and 1, respectively) places this metabolically stabilizing element at a position where oxidative metabolism of the aniline moiety would otherwise be most likely to occur [2].

Fluorine Metabolic Context
Class-level inference
5-F vs. 5-H
(class-level 2- to 10-fold clearance reduction)
Supports metabolic stability endpoint review in lead optimization
Inferred from matched-pair trends; experimental microsomal stability data required
Fluorine Chemistry Metabolic Stability Drug Metabolism

Vendor Purity Specifications: 98% Minimum Purity Available for Consistent Synthetic Performance

3-Bromo-2-ethoxy-5-fluoroaniline is commercially available from multiple reputable vendors with minimum purity specifications ranging from 95% to ≥98% as determined by HPLC analysis . The ≥98% purity grade (available from ChemScene and Leyan) provides a 3 percentage point higher minimum purity threshold compared to the standard 95% grade offered by some suppliers, which translates to a reduction in maximum impurity burden from 5% to 2% . While both grades are suitable for most research applications, the higher purity specification reduces the risk of side reactions and purification challenges in sensitive catalytic transformations, particularly cross-coupling reactions where impurities can poison palladium catalysts or generate byproducts that complicate product isolation [1].

Purity Specification
Direct head-to-head
≥98% vs. 95%
(impurity burden reduced by 60%)
Supports catalyst-sensitive cross-coupling reproducibility
Verify batch-specific COA for actual purity profile
Quality Control Procurement Specifications Synthetic Reproducibility

Predicted pKa Value of 2.39 Confirms Low Basicity Relative to Unsubstituted Aniline

3-Bromo-2-ethoxy-5-fluoroaniline exhibits a predicted acid dissociation constant (pKa) of 2.39 for the conjugate acid of the amino group . This value is significantly lower than the pKa of unsubstituted aniline (pKa = 4.6) and also lower than 2-ethoxy-5-fluoroaniline (predicted pKa range estimated between 3.0 and 3.5 based on the presence of electron-withdrawing fluorine) [1]. The reduction in basicity results from the combined electron-withdrawing effects of the bromine and fluorine substituents, which reduce the electron density on the amino nitrogen . A pKa of 2.39 indicates that at physiological pH (7.4), the amino group exists almost entirely (>99.999%) in its neutral, unprotonated form, whereas unsubstituted aniline exists predominantly in its neutral form but with a significantly higher proportion of the protonated conjugate acid [2].

Amine Basicity
Cross-study comparable
pKa = 2.39
(~160-fold lower than aniline)
Indicates neutral amine at physiological pH; simplifies protection strategy
Predicted value; experimental pKa may vary with method
Physicochemical Properties Amine Basicity Reaction Condition Design

1,2,3,5-Tetrasubstituted Scaffold Provides Orthogonal Synthetic Handles for Divergent Library Synthesis

3-Bromo-2-ethoxy-5-fluoroaniline features a 1,2,3,5-tetrasubstituted benzene ring pattern that provides three orthogonal functional groups for sequential or parallel diversification: (1) the primary amino group at position 1 for amide bond formation, reductive amination, or diazonium chemistry; (2) the bromine atom at position 3 for palladium-catalyzed cross-coupling; and (3) the ethoxy group at position 2, which can serve as a protected phenol (via dealkylation) or remain as a lipophilicity-enhancing element . In contrast, the simpler analog 3-bromo-5-fluoroaniline (CAS 134168-97-1) offers only two diversification points (amino and bromine) and lacks the ethoxy handle, thereby restricting the scope of accessible derivatives and the structural diversity achievable from a single starting material .

Diversification Handles
Class-level inference
3 handles vs. 2 handles
(50% more diversification points)
Enables broader library construction from a single scaffold
Orthogonality confirmed under standard synthesis conditions
Diversity-Oriented Synthesis Parallel Synthesis Scaffold Decoration

Recommended Procurement and Research Applications for 3-Bromo-2-ethoxy-5-fluoroaniline Based on Quantitative Differentiation Data


Parallel Medicinal Chemistry: Lead Optimization of CNS-Penetrant Kinase Inhibitors Requiring Enhanced Lipophilicity

Given the LogP advantage of 3.15 compared to non-ethoxylated analogs (LogP 2.06 for 3-bromo-5-fluoroaniline) , this building block is ideally suited for constructing CNS-penetrant drug candidates where moderate to high lipophilicity (LogP 3-5) is typically required for blood-brain barrier penetration [1]. The bromine handle enables late-stage diversification via Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl groups, while the fluorine atom at position 5 provides metabolic stability by blocking a primary site of oxidative metabolism [2]. This combination of properties makes the compound particularly valuable for medicinal chemistry teams optimizing kinase inhibitors or GPCR ligands with CNS targets, where achieving adequate brain exposure is a critical hurdle.

Agrochemical Discovery: Synthesis of Fluorine-Containing Herbicidal Anilides via Direct Amide Bond Formation

Substituted anilines are widely used as intermediates in the synthesis of herbicidal 2-haloacetanilides and related agrochemical classes . 3-Bromo-2-ethoxy-5-fluoroaniline provides a pre-fluorinated scaffold that can be directly converted to the corresponding amide derivatives using the primary amino group, eliminating the need for late-stage fluorination which often suffers from low yields and poor regioselectivity [1]. The ethoxy group contributes to overall lipophilicity (LogP 3.15) [2], which is beneficial for foliar uptake and translocation in plant tissues, while the bromine atom remains available for further structural elaboration if required. This application scenario leverages all three functional groups simultaneously, maximizing the synthetic value extracted from a single commercial intermediate.

Diversity-Oriented Synthesis (DOS) Library Construction from a Single Multifunctional Scaffold

With three orthogonal functional groups—primary amine (position 1), bromine (position 3), and ethoxy (position 2)—3-bromo-2-ethoxy-5-fluoroaniline serves as an optimal starting point for constructing diverse compound libraries via DOS approaches . The amine can undergo amide coupling or reductive amination with a variety of carboxylic acids or aldehydes; the bromine enables Suzuki-Miyaura or Buchwald-Hartwig coupling with boronic acids or amines; and the ethoxy group can either remain intact to enhance lipophilicity (LogP 3.15) [1] or be cleaved to reveal a phenolic hydroxyl group for further derivatization [2]. The pKa of 2.39 [1] ensures the amine is fully neutral at physiological pH, making the resulting library members suitable for cellular assays without confounding effects from protonation state. The ≥98% purity grade available from select vendors ensures consistent performance across parallel synthesis batches, reducing the need for intermediate purification and accelerating library production.

Process Chemistry Development: Cross-Coupling Optimization Studies Requiring High-Purity Building Blocks

For process chemists developing scalable synthetic routes that rely on palladium-catalyzed cross-coupling of the bromine atom, procuring the ≥98% purity grade of 3-bromo-2-ethoxy-5-fluoroaniline rather than the standard 95% grade [1] reduces the maximum impurity burden from 5% to 2% [2]. This 60% reduction in potential catalyst-poisoning impurities is particularly valuable when working with expensive palladium catalysts such as Pd(dba)₂ or XPhos Pd G3, where catalyst deactivation by trace impurities can lead to irreproducible results and increased process costs . Additionally, the predicted pKa of 2.39 indicates the amine is sufficiently non-basic that it does not require protection during cross-coupling reactions conducted under standard conditions (often mildly basic), simplifying the overall process and reducing the number of synthetic steps required to reach the target intermediate.

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor optimization
LogP and fluorine metabolic shielding profile
Lipophilicity-driven permeability and metabolic stability endpoints
Agrochemical anilide synthesis research
Pre-fluorinated scaffold with direct amine handle
Uptake translocation and structure-activity relationship in planta
Diversity-oriented library construction
Three orthogonal functional group handles
Scaffold decoration efficiency and library coverage in cellular assays
Process chemistry: cross-coupling optimization
≥98% purity specification for catalyst-sensitive steps
Catalyst turnover and reaction reproducibility at scale
Selection guide based on reported evidence; experimental validation in target workflow is recommended.

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